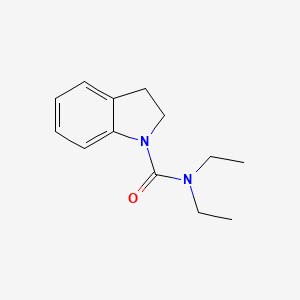

N,N-diethyl-1-indolinecarboxamide

Description

N,N-Diethyl-1-indolinecarboxamide is a carboxamide derivative featuring an indoline core (a bicyclic structure comprising a benzene ring fused to a partially saturated five-membered nitrogen-containing ring). The molecule is substituted at the 1-position with a carboxamide group, where the nitrogen is further modified with two ethyl groups.

Properties

IUPAC Name |

N,N-diethyl-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-3-14(4-2)13(16)15-10-9-11-7-5-6-8-12(11)15/h5-8H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMBWNRAUWHCID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1CCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388119 | |

| Record name | ST50668002 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61589-12-6 | |

| Record name | ST50668002 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-1-indolinecarboxamide typically involves the reaction of indole-1-carboxylic acid with diethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or acetonitrile. The reaction mixture is heated to around 110°C for about an hour, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-1-indolinecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve halogens or other electrophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or other reduced products.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N,N-diethyl-1-indolinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-1-indolinecarboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | Core Structure | Substituents | Physical State | Melting Point (°C) | Rf Value | Purity (%) |

|---|---|---|---|---|---|---|

| N,N-Diethyl-1-indolinecarboxamide | Indoline | 1-carboxamide (N,N-diethyl) | Not reported | Not reported | Not reported | Not reported |

| 8h | Indoline | 3,3-diallyl, 1-carbamoylcyclopropanecarbonyl | White solid | 121 | 0.71 | 87 |

| 8i | Indoline | 3,3-diallyl, 1-chloroacetyl | Yellow oil | - | 0.27 | 61 |

| N,N-Diethyl-1H-indole-1-carboxamide | Indole | 1-carboxamide (N,N-diethyl) | Not reported | Not reported | Not reported | Not reported |

Biological Activity

N,N-Diethyl-1-indolinecarboxamide, also known as a derivative of indole, has garnered attention in recent years due to its diverse biological activities. Indole and its derivatives are well-known for their pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound, summarizing key research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its indole structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. The presence of the diethyl group enhances its lipophilicity, potentially influencing its biological activity.

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. For instance, in studies involving various cancer cell lines, compounds similar to this compound demonstrated promising antiproliferative effects. A recent study reported that certain indole derivatives had GI50 values ranging from 26 nM to 86 nM against pancreatic and breast cancer cell lines .

| Compound | Cell Line Tested | GI50 (nM) |

|---|---|---|

| This compound | MCF-7 | 104 |

| Erlotinib (reference) | MCF-7 | 33 |

| Other Indole Derivatives | Panc-1 | 26 - 86 |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Indole derivatives have also been studied for their antimicrobial properties. For example, compounds targeting Mycobacterium tuberculosis have shown promising results in vitro. The minimum inhibitory concentration (MIC) values for some indole derivatives were significantly lower than those of standard antibiotics like isoniazid .

The mechanisms underlying the biological activities of this compound are multifaceted:

- EGFR Inhibition : Some studies have shown that indole derivatives can inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer progression. For instance, one derivative exhibited an IC50 value of 71 nM against EGFR, outperforming erlotinib .

- Caspase Activation : Indole compounds have been linked to the activation of caspases, leading to programmed cell death in cancer cells .

Study 1: Antiproliferative Effects

In a controlled laboratory setting, this compound was tested against several cancer cell lines including MCF-7 and Panc-1. The results indicated that while it was less potent than some other indole derivatives, it still displayed significant antiproliferative activity with an IC50 value of approximately 104 nM against MCF-7 cells.

Study 2: Antimicrobial Efficacy

A comparative study evaluated various indole derivatives against multidrug-resistant strains of Mycobacterium tuberculosis. The results revealed that certain derivatives had MIC values as low as 0.012 μM, indicating strong potential for therapeutic applications in treating resistant infections .

Q & A

Q. What are the common synthetic routes for N,N-diethyl-1-indolinecarboxamide, and what factors influence reaction yield?

Methodological Answer: this compound can be synthesized via coupling reactions between indolinecarboxylic acid derivatives and diethylamine. Key steps include:

- Activation of the carboxyl group : Use coupling agents like EDCl/HOBt or carbodiimides to form an active intermediate (e.g., acyl chloride or mixed anhydride).

- Amide bond formation : React the activated intermediate with diethylamine under inert conditions.

- Purification : Column chromatography or recrystallization to isolate the product.

Factors affecting yield:

- Reagent stoichiometry : Excess diethylamine (1.5–2.0 equivalents) improves conversion .

- Temperature : Reactions typically proceed at 0–25°C to minimize side reactions .

- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .

Q. How is the structure of this compound characterized in academic research?

Methodological Answer: Structural validation relies on a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of diethyl groups (δ 1.1–1.3 ppm for CH, δ 3.3–3.5 ppm for CH) and the indolinecarboxamide backbone .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNO) .

- Infrared Spectroscopy (IR) : Amide C=O stretch (~1650 cm) and N-H bend (~1550 cm) confirm functional groups .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

Methodological Answer:

- Antimicrobial assays : Broth microdilution to determine minimum inhibitory concentrations (MIC) against Mycobacterium species, as seen in structurally related indolecarboxamides .

- Enzyme inhibition studies : Fluorescence-based assays to assess interactions with targets like kinases or proteases .

- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives with improved bioactivity?

Methodological Answer:

- High-throughput screening (HTS) : Test diverse reagents (e.g., substituted amines) and conditions (e.g., microwave-assisted synthesis) to rapidly identify optimal routes .

- Continuous flow reactors : Enhance reproducibility and yield by controlling residence time and temperature gradients .

- Computational modeling : Use DFT calculations to predict reactivity of indolinecarboxamide intermediates with specific nucleophiles .

Q. How should researchers address contradictory data in biological activity studies?

Methodological Answer:

- Control experiments : Replicate studies with standardized protocols (e.g., identical cell lines, solvent controls) to rule out batch variability .

- Meta-analysis : Compare datasets across multiple studies to identify trends (e.g., correlation between lipophilicity and antimicrobial potency) .

- Mechanistic follow-up : Use techniques like surface plasmon resonance (SPR) to validate target engagement if initial activity assays conflict .

Q. What strategies are effective for studying target interactions and mechanism of action?

Methodological Answer:

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters for enzyme-substrate interactions .

- X-ray crystallography : Resolve co-crystal structures of the compound bound to targets (e.g., bacterial enzymes) to guide structure-activity relationship (SAR) studies .

- Transcriptomic profiling : RNA-seq analysis on treated cells to identify differentially expressed pathways .

Q. What are best practices for managing and sharing research data on this compound?

Methodological Answer:

- FAIR principles : Use electronic lab notebooks (ELNs) like Chemotion to ensure data is Findable, Accessible, Interoperable, and Reusable .

- Public repositories : Deposit spectral data (NMR, HRMS) in platforms such as RADAR4Chem or nmrXiv .

- Metadata standardization : Annotate datasets with detailed experimental conditions (e.g., CAS numbers, solvent purity) to facilitate replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.